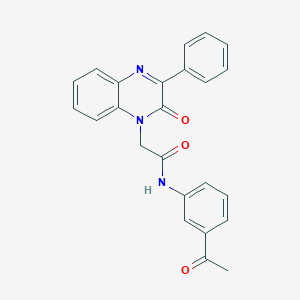
N-(octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine is a compound with significant potential in various scientific research fields. It is known for its unique chemical structure and properties, making it a subject of interest in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine typically involves the reaction of octahydroquinolizine with propan-2-amine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process is monitored and controlled to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinolizine derivatives, while substitution reactions can produce halogenated amines .
Scientific Research Applications
N-(octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it has potential therapeutic applications due to its unique pharmacological properties. Additionally, it is used in various industrial processes for the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-(octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine involves its interaction with specific molecular targets and pathways within cells. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-(octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine include other quinolizine derivatives and amine-containing compounds. Examples include N-methyl (octahydro-2H-quinolizin-1-yl)methanamine and N-(octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of structural features and chemical properties. This uniqueness makes it particularly valuable for specific applications in scientific research and industry.
Properties
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-11(2)14-10-12-6-5-9-15-8-4-3-7-13(12)15/h11-14H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRYJEQUBFLNGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCCN2C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2811756.png)
![1-(4-{2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethynyl}phenyl)-2,5-dimethyl-1H-pyrrole](/img/structure/B2811757.png)
![N-[[1-(Hydroxymethyl)cyclopent-3-en-1-yl]-phenylmethyl]prop-2-enamide](/img/structure/B2811759.png)
![1-Benzyl-4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-2-one](/img/structure/B2811760.png)
![N-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2811761.png)
![3-(phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide](/img/structure/B2811763.png)
![N-[2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2811768.png)


![methyl 5-((N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)-3-(methoxycarbonyl)benzoate](/img/structure/B2811774.png)


![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2811778.png)
![N-(3-cyanophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2811779.png)
